Idose, L-

描述

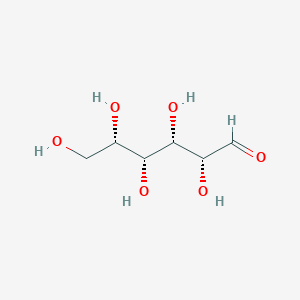

Aldehydo-L-idose is the open chain form of L-idose.

作用机制

Target of Action

L-Idose, also known as F78BCN2M7Z, is primarily targeted towards the intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . The compound is used in the form of a travoprost intracameral implant , which is a prostaglandin analog .

Mode of Action

The L-Idose compound, in the form of a travoprost intracameral implant, acts as a selective FP prostanoid receptor agonist . This interaction with its targets results in the reduction of intraocular pressure (IOP) by increasing uveoscleral outflow . The implant releases a proprietary formulation of travoprost inside the anterior chamber, bypassing the barrier of corneal permeability and allowing the device to release micro-amounts of the active drug molecule over time .

Pharmacokinetics

The pharmacokinetic properties of L-Idose are primarily related to its delivery via an intracameral implant. The implant comprises three parts: a scleral anchor that affixes into the trabecular meshwork ™, the body of the device that serves as the drug reservoir, and the elution membrane that titrates travoprost release . This method of delivery allows for the sustained release of the compound over time, improving its bioavailability and effectiveness .

Result of Action

The primary molecular and cellular effect of L-Idose’s action is the reduction of intraocular pressure (IOP) . This is achieved through the increased uveoscleral outflow resulting from the compound’s interaction with its targets . The reduction in IOP can help to alleviate the symptoms of open-angle glaucoma and ocular hypertension.

Action Environment

The action of L-Idose can be influenced by various environmental factors. For instance, the effectiveness of the compound can be affected by the patient’s adherence to the treatment regimen . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

生物活性

L-Idose, a C-5 epimer of D-glucose, has garnered attention for its potential biological activities, particularly in relation to aldose reductase (AR) enzymes. This article explores the biochemical properties, enzymatic interactions, and potential therapeutic applications of L-idose based on diverse research findings.

Overview of L-Idose

L-Idose is a six-carbon aldose sugar structurally similar to D-glucose but differs at the C-5 position. Its unique configuration allows it to serve as an alternative substrate for various enzymatic reactions, especially those involving aldose reductase.

Aldose Reductase Interaction

Aldose reductase is an enzyme involved in the polyol pathway, converting glucose into sorbitol. L-Idose's interaction with this enzyme has been studied extensively:

- Kinetic Parameters : Research has shown that L-idose acts efficiently on both bovine lens and human recombinant aldose reductase. The catalytic efficiency (kcat) values for L-idose are comparable to those for D-glucose, indicating that L-idose can effectively substitute D-glucose in enzymatic assays. However, a significant decrease in the Michaelis constant (KM) was observed, suggesting that L-idose is recognized by the enzyme more readily than D-glucose due to its higher free aldehyde form concentration .

| Substrate | kcat (s⁻¹) | KM (mM) |

|---|---|---|

| D-Glucose | Similar | Higher |

| L-Idose | Similar | Lower |

This reduced KM value indicates that lower concentrations of L-idose can achieve similar reaction rates as higher concentrations of D-glucose, making it a more efficient substrate in certain contexts.

Study 1: Kinetic Characterization

In a study comparing the kinetic properties of L-idose and D-glucose on aldose reductase, researchers found that:

- The kcat values for both substrates were nearly identical when tested on bovine lens aldose reductase.

- A 90-fold decrease in KM was noted for L-idose compared to D-glucose, affirming its potential as a superior substrate for AR activity measurements .

Study 2: Inhibition Studies

Further investigations into the inhibition dynamics of aldose reductase revealed that:

- Both substrates exhibited comparable inhibition profiles when exposed to Sorbinil, a known AR inhibitor. The inhibition constants (Ki) were reported as 0.88 µM for D-glucose and 0.75 µM for L-idose, indicating similar susceptibility to inhibition despite structural differences .

Potential Therapeutic Applications

Given its favorable enzymatic profile, L-idose could have implications in treating conditions related to hyperglycemia and oxidative stress. The ability of L-idose to effectively interact with AR suggests its potential use in developing therapeutic agents aimed at diabetic complications.

科学研究应用

Biochemical Research

Substrate for Aldose Reductase Studies

L-Idose is recognized as an effective alternative substrate for D-glucose in the study of aldose reductase, an enzyme involved in glucose metabolism. Research indicates that L-idose exhibits comparable catalytic efficiency to D-glucose, with similar values but a significantly lower , suggesting a higher affinity for the enzyme. This property makes L-idose particularly valuable for kinetic characterization and inhibition studies of aldose reductase, which is crucial for understanding diabetic complications .

Synthesis of Glycosaminoglycans (GAGs)

L-Idose is also pivotal in the synthesis of glycosaminoglycans (GAGs) such as heparin and dermatan sulfate. These polysaccharides play essential roles in various physiological processes, including cell signaling and coagulation. The efficient synthesis of GAG oligosaccharides often relies on L-idose as a building block, which can be converted into L-iduronic acid through selective oxidation after incorporation into GAG chains . The challenge remains in the commercial availability of L-idose, necessitating synthetic methods to produce it for research and therapeutic purposes.

Pharmacological Applications

iDose TR Implant for Glaucoma Treatment

L-Idose has been utilized in the development of the iDose TR implant, a sustained-release travoprost device designed for managing intraocular pressure (IOP) in patients with glaucoma. Clinical trials have demonstrated that both fast- and slow-release models of the iDose TR implant significantly reduce IOP compared to traditional topical medications. Results indicate a reduction in IOP by approximately 33% from baseline after one year, with high tolerability and minimal adverse effects reported . This innovation represents a shift towards more effective drug delivery systems that enhance patient compliance.

Case Studies

Clinical Efficacy of iDose TR

In a pivotal phase III trial involving over 300 participants, the iDose TR implant was compared to standard topical timolol treatments. The trial results showed that 81% of patients receiving the slow-release implant were completely free from IOP-lowering topical medications at 12 months, highlighting its effectiveness as a long-term treatment option . The safety profile was favorable, with no serious adverse events reported, reinforcing the potential of L-idose-based implants in clinical settings.

Synthetic Approaches for Research Applications

化学反应分析

Fischer-Sowden Reaction with Nitromethane

The stereoselective addition of nitromethane to L-idose produces two epimeric 1-deoxy-1-nitroheptitols via the Fischer-Sowden reaction. Key findings include:

Mechanistic Insight :

The reaction proceeds via base-catalyzed nitroaldol addition, with stereoselectivity influenced by the C-3 configuration of L-idose. Conformational analysis indicates that the preponderance of 2 arises from kinetic control favoring the thermodynamically less stable epimer .

Oxidation to L-Iduronic Acid

L-Idose derivatives are oxidized at C-6 to form L-iduronic acid (IdoA), a critical component of GAGs.

Synthetic Pathway :

-

Protection : L-Idose is first protected (e.g., as a glycosyl acceptor/donor).

-

Selective Oxidation : TEMPO/NaClO or CrO₃-mediated oxidation converts the C-6 hydroxyl to a carboxyl group.

Applications :

Enzymatic Reduction by Aldose Reductase

L-Idose serves as a substrate for aldose reductase (AR), an enzyme implicated in diabetic complications.

| Parameter | Value | Reference |

|---|---|---|

| Substrate affinity (Kₘ) | Not reported | |

| Inhibitor (DMSO) effect | Competitive inhibition (Kᵢ = 40–200 mM) |

Key Findings :

-

DMSO acts as a weak competitive inhibitor of AR during L-idose reduction .

-

Comparative studies show L-idose’s lower reactivity than D-glucose due to stereochemical constraints .

Glycosaminoglycan (GAG) Incorporation

L-Idose derivatives are incorporated into GAG chains before oxidation to IdoA.

Steps :

-

Glycosylation : L-Idose donors (e.g., trichloroacetimidates) are coupled to acceptors.

-

Chain Elongation : Iterative glycosylation builds heparan sulfate/dermatan sulfate backbones .

-

Post-Synthesis Modification : Sulfation and epimerization tailor bioactivity .

Comparative Reactivity with Other Hexoses

Antimicrobial Activity

L-Idose exhibits growth-inhibitory effects against bacteria (e.g., E. coli) and fungi, though mechanisms remain understudied. Proposed pathways include:

-

Competitive inhibition of hexokinase.

-

Disruption of cell wall biosynthesis.

属性

IUPAC Name |

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5934-56-5 | |

| Record name | L-Idose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78BCN2M7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is L-idose difficult to obtain and study?

A1: Unlike its more abundant D-enantiomer, L-idose is not readily available from natural sources. [] This scarcity makes it expensive and hinders research into its properties and applications. [] Traditional extraction methods are costly, driving the need for efficient synthetic alternatives. []

Q2: What progress has been made in synthesizing L-idose?

A2: Researchers have successfully synthesized L-idose and its derivatives from the more readily available D-glucose. [, ] This approach uses inexpensive chemicals and focuses on creating orthogonally protected thioglycoside forms, which are valuable building blocks for complex carbohydrate synthesis. [] One method involves C-5 epimerization of 5,6-unsaturated thioglycosides derived from D-glucose. [] Enzymatic synthesis using transketolase is also a promising avenue, offering high stereoselectivity. []

Q3: What is the significance of L-idose in glycoscience?

A4: L-Idose is a component of heparan sulfate (HS), a complex polysaccharide with crucial roles in various biological processes. [] Synthesizing well-defined L-idose derivatives is crucial for understanding the structure-activity relationships of HS and developing potential therapeutics. [] These synthetic efforts contribute to the broader field of glycobiology by providing tools to dissect the intricate functions of carbohydrates in biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。